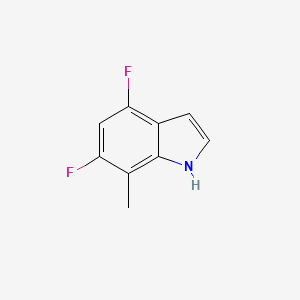

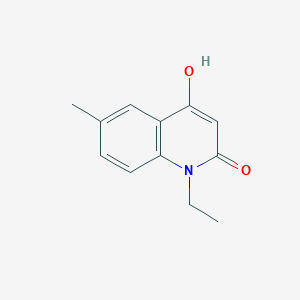

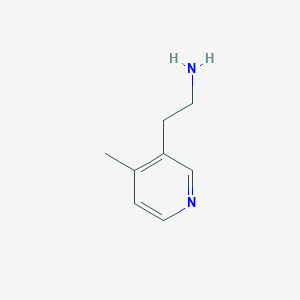

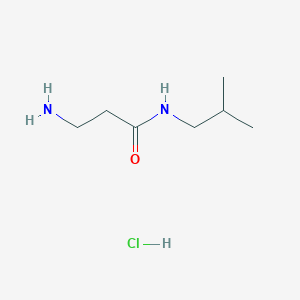

2-(4-Methyl-pyridin-3-YL)-ethylamine

Overview

Description

2-(4-Methyl-pyridin-3-YL)-ethylamine, also known as MPEA, is a chemical compound that is gaining attention in the scientific community due to its potential applications in various fields. MPEA has been studied for its ability to interact with certain receptors in the brain and body, leading to potential benefits in areas such as neurological disorders and metabolic diseases. In

Scientific Research Applications

Catalytic Applications

Nickel(II) complexes chelated by (amino)pyridine ligands have been shown to act as effective catalysts in the oligomerization of ethylene, producing mostly ethylene dimers alongside trimers and tetramers. This illustrates the compound's utility in polymer chemistry and industrial applications where specific oligomer lengths are desired (Nyamato, Ojwach, & Akerman, 2016). Similarly, palladium(II) complexes with (imino)pyridine ligands have exhibited high catalytic activities in ethylene dimerization under specific conditions, suggesting their potential in selective catalytic processes (Nyamato, Ojwach, & Akerman, 2015).

Material Science

In material science, cadmium(II) Schiff base complexes have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies indicate that such complexes, including those derived from pyridyl terminal groups, can significantly protect metal surfaces from corrosion, highlighting their importance in industrial applications where metal preservation is critical (Das et al., 2017).

Synthesis of Complex Molecules

The synthesis of complex molecules using (amino)pyridine derivatives as intermediates or catalysts is a key area of research. For instance, the construction of dinuclear zinc(II) azaheterocyclic complexes from simple Schiff base ligands with pyridyl terminal groups showcases the ability to create complex coordination compounds with potential applications in catalysis, magnetic materials, and photophysical properties study (Hong et al., 2017).

Mechanistic Studies and Theoretical Insights

Mechanistic studies and density functional theory (DFT) analyses have provided valuable insights into the reactivity trends and structural influences on catalytic activities and complex formation. These studies not only elucidate the underlying principles governing chemical reactions but also guide the design of new compounds with improved performance for specific applications (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).

properties

IUPAC Name |

2-(4-methylpyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBWPAWWWLLZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)

![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)

![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)

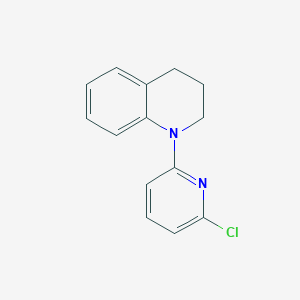

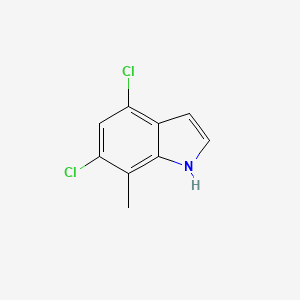

![7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1455453.png)